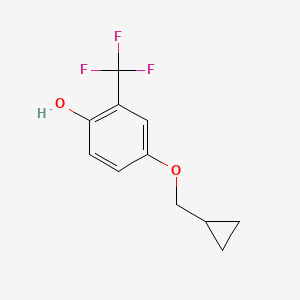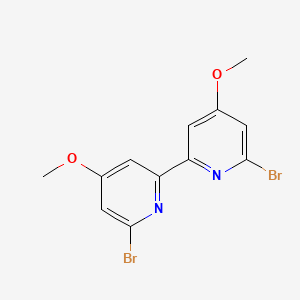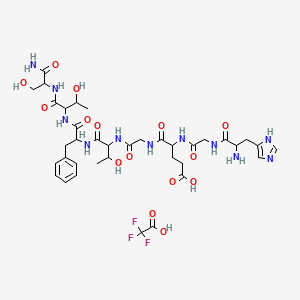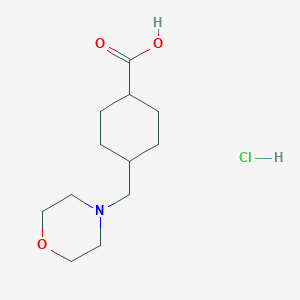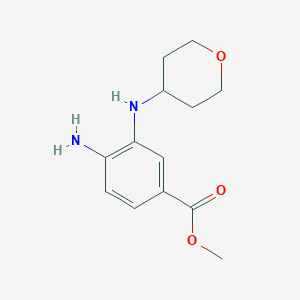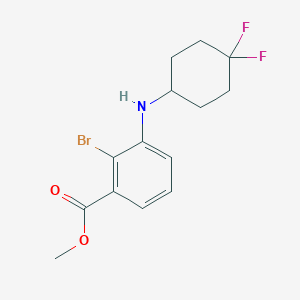![molecular formula C16H16N2 B15090643 4-[(6-Methyl-1H-indol-1-yl)methyl]aniline](/img/structure/B15090643.png)
4-[(6-Methyl-1H-indol-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Methyl-1H-indol-1-yl)methyl]aniline is a compound that features an indole ring system, which is a significant heterocyclic structure found in many natural products and pharmaceuticals. The indole moiety is known for its biological activity and is present in various compounds with therapeutic potential .
Vorbereitungsmethoden
The synthesis of 4-[(6-Methyl-1H-indol-1-yl)methyl]aniline typically involves the construction of the indole ring followed by the attachment of the aniline group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Analyse Chemischer Reaktionen
4-[(6-Methyl-1H-indol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Wissenschaftliche Forschungsanwendungen
4-[(6-Methyl-1H-indol-1-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it a subject of study in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(6-Methyl-1H-indol-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, or interference with microbial growth .
Vergleich Mit ähnlichen Verbindungen
4-[(6-Methyl-1H-indol-1-yl)methyl]aniline can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its use in the synthesis of various bioactive compounds.
N-Methyltryptamine: A naturally occurring indole derivative with psychoactive properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole ring system in chemistry and biology.
Eigenschaften
Molekularformel |
C16H16N2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
4-[(6-methylindol-1-yl)methyl]aniline |
InChI |
InChI=1S/C16H16N2/c1-12-2-5-14-8-9-18(16(14)10-12)11-13-3-6-15(17)7-4-13/h2-10H,11,17H2,1H3 |
InChI-Schlüssel |
NADZRAHLIALPFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CN2CC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


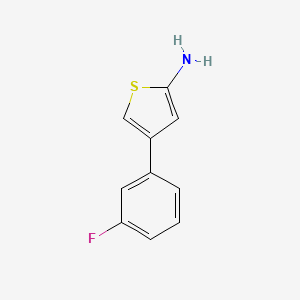
![1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one](/img/structure/B15090573.png)
![3-[(Cyclohexylmethyl)amino]benzoic acid](/img/structure/B15090581.png)

![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile](/img/structure/B15090596.png)
